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Abstract
This technical guide provides a comprehensive overview of the available thermochemical and

physical properties of 2,4-dimethyl-3-pentanol (CAS No. 600-36-2). While experimental data

for key thermochemical quantities such as the standard enthalpy of formation, standard molar

entropy, and heat capacity for this specific branched alcohol are not readily available in the

public domain, this document consolidates the existing physical data and outlines the

established experimental protocols for their determination. For comparative purposes,

thermochemical data for a structural isomer, 4-heptanol, is also presented. This guide is

intended to be a valuable resource for researchers in chemistry, pharmaceuticals, and

materials science who require an understanding of the thermochemical behavior of branched

heptanols.

Introduction
2,4-Dimethyl-3-pentanol, also known as diisopropylcarbinol, is a seven-carbon secondary

alcohol with the chemical formula C₇H₁₆O.[1][2][3][4] Its branched structure influences its

physical and chemical properties, making it a subject of interest in fields ranging from solvent

chemistry to organic synthesis. A thorough understanding of the thermochemistry of this

compound is essential for process design, reaction modeling, and safety assessments. This

guide summarizes the currently available data and details the standard experimental

procedures used to obtain fundamental thermochemical parameters.
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Physicochemical Properties
A summary of the key physical properties of 2,4-dimethyl-3-pentanol is presented in Table 1.

This data has been compiled from various sources and represents the most up-to-date

information available.

Table 1: Physical Properties of 2,4-Dimethyl-3-pentanol

Property Value Reference(s)

Molecular Formula C₇H₁₆O [1][2][3][4]

Molecular Weight 116.20 g/mol [1][2][3][4]

CAS Number 600-36-2 [1][2][3][4]

Boiling Point 138-140 °C at 760 mmHg [5]

Density 0.829 g/mL at 25 °C

Refractive Index n20/D 1.425 [5]

Flash Point 37 °C (closed cup)

Vapor Pressure
2.777 mmHg at 25 °C

(estimated)

Thermochemical Data
Direct experimental values for the standard enthalpy of formation, standard molar entropy, and

heat capacity of 2,4-dimethyl-3-pentanol are not well-documented in publicly accessible

literature. However, data for its enthalpy of vaporization is available.

Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH) is the energy required to transform a given quantity of a

substance from a liquid into a gas at a given pressure. The available data for 2,4-dimethyl-3-
pentanol is presented in Table 2.[6]

Table 2: Enthalpy of Vaporization of 2,4-Dimethyl-3-pentanol
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Temperature (K)
Enthalpy of Vaporization
(kJ/mol)

Reference(s)

322 53.6 [6]

328 51.8 [6]

343 48.8 [6]

358 45.7 [6]

Comparative Thermochemical Data for 4-Heptanol
To provide context, the thermochemical data for a structural isomer, 4-heptanol, are presented

in Table 3. These values can serve as an estimate for the properties of 2,4-dimethyl-3-
pentanol, though differences due to branching should be expected.

Table 3: Thermochemical Properties of 4-Heptanol (gas phase, 298.15 K)

Property Value Reference(s)

Standard Enthalpy of

Formation (ΔfH°)
-354.80 ± 2.10 kJ/mol [7]

Standard Molar Entropy (S°) Not Available

Molar Heat Capacity (Cp) 306.77 J/mol·K (liquid) [7]

Experimental Protocols
The determination of the fundamental thermochemical properties of a compound like 2,4-
dimethyl-3-pentanol relies on precise calorimetric measurements. The following sections

describe the standard experimental methodologies that would be employed.

Determination of Enthalpy of Formation via Combustion
Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined

indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.[8] The
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process involves the complete combustion of the sample in a high-pressure oxygen

environment.

Experimental Workflow:

Sample Preparation: A precise mass of high-purity 2,4-dimethyl-3-pentanol is encapsulated

in a combustible container, such as a gelatin capsule or a thin-walled glass ampoule.

Calorimeter Setup: The encapsulated sample is placed in a platinum crucible inside a high-

strength, stainless steel "bomb." A fuse wire is positioned to ensure ignition. The bomb is

then sealed and pressurized with an excess of pure oxygen (typically around 30 atm).

Calorimetry: The sealed bomb is submerged in a known quantity of water within a well-

insulated calorimeter vessel. The entire system is allowed to reach thermal equilibrium.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at

short intervals until it reaches a maximum and then begins to cool.

Data Analysis: The total heat released during the combustion is calculated from the observed

temperature rise and the predetermined heat capacity of the calorimeter system. Corrections

are applied for the heat of ignition and the formation of any side products, such as nitric acid

from residual atmospheric nitrogen.

Calculation of ΔfH°: The experimentally determined enthalpy of combustion is used in

conjunction with the known standard enthalpies of formation of the combustion products

(CO₂ and H₂O) and Hess's Law to calculate the standard enthalpy of formation of 2,4-
dimethyl-3-pentanol.
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Workflow for Determining Enthalpy of Formation
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Workflow for Combustion Calorimetry
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Determination of Heat Capacity and Entropy via
Adiabatic Calorimetry
The heat capacity (Cp) and standard molar entropy (S°) are determined using low-temperature

adiabatic calorimetry. This technique measures the heat required to raise the temperature of a

sample by a small increment under conditions that minimize heat exchange with the

surroundings.

Experimental Workflow:

Sample Preparation: A known mass of purified 2,4-dimethyl-3-pentanol is sealed in a

sample vessel within the calorimeter.

Calorimeter Setup: The sample vessel is placed in an adiabatic shield within a high-vacuum

chamber. The temperature of the shield is precisely controlled to match the temperature of

the sample vessel, preventing heat loss.

Data Acquisition: The sample is cooled to a very low temperature (near absolute zero, ~5 K).

A known amount of electrical energy is then supplied to the sample, and the resulting

temperature increase is measured. This process is repeated in small increments up to and

beyond room temperature.

Data Analysis: The heat capacity at each temperature is calculated from the energy input

and the measured temperature change. The experimental heat capacity data is then used to

calculate the standard molar entropy (S°) by integrating Cp/T from 0 K to 298.15 K, in

accordance with the third law of thermodynamics. Any phase transitions (e.g., melting) would

be observed as sharp peaks in the heat capacity curve, and the enthalpy of these transitions

would also be determined.
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Workflow for Determining Heat Capacity and Entropy
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Workflow for Adiabatic Calorimetry
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Conclusion
This technical guide has synthesized the available thermochemical and physical data for 2,4-
dimethyl-3-pentanol. While a complete thermochemical profile is not currently available from

experimental measurements, the provided data on physical properties and enthalpy of

vaporization, along with the comparative data for an isomer, offer valuable insights. The

detailed descriptions of the standard experimental protocols for combustion and adiabatic

calorimetry provide a clear pathway for future research to establish a comprehensive

thermochemical understanding of this compound. Such data would be of significant benefit to

the chemical, pharmaceutical, and materials science communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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